Apigenin 7-O-beta-glucuronide

Pharmacokinetics Prodrug delivery Bioavailability improvement

Apigenin aglycone shows only 0.708% oral bioavailability, limiting pharmacological studies. Apigenin 7-O-beta-glucuronide solves this by delivering 14.3-fold higher AUC and 2.62-fold higher Cmax with 24-hour intestinal fluid stability. • Selective MMP-13 inhibitor (IC50 0.27 μM) inactive against MMP-1/3/8 • Validated LC-MS/MS reference standard (blood: 1.56-4000 nM; bile: 10-5000 nM) • 8.7-fold biliary secretion enhancement - ideal hepatobiliary transport probe. Research-use-only; global B2B shipping available.

Molecular Formula C21H18O11
Molecular Weight 446.4 g/mol
Cat. No. B14797613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-O-beta-glucuronide
Molecular FormulaC21H18O11
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-6-11(23)10-5-12(24)15(7-14(10)30-13)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-22,24-27H,(H,28,29)
InChIKeyVIAHYBRXOYNMIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin 7-O-beta-glucuronide Procurement Guide: A Quantitatively Characterized Flavonoid Glucuronide for In Vivo Pharmacokinetic and In Vitro Target Engagement Studies


Apigenin 7-O-beta-glucuronide (A7G; CAS 29741-09-1; C21H18O11; MW 446.36) is a naturally occurring flavone glucuronide identified as the predominant in vivo metabolite of the dietary flavone apigenin in both rodent models and human subjects [1]. Unlike the poorly bioavailable parent aglycone, which exhibits an oral bioavailability of only 0.708% in rats, A7G demonstrates 24-hour stability in simulated intestinal fluid and serves as the primary circulating form of apigenin-derived material following oral ingestion of apigenin-containing foods or supplements [2].

Apigenin 7-O-beta-glucuronide: Why In-Class Flavonoid Glucuronides Are Not Functionally Interchangeable


Flavonoid glucuronides exhibit divergent pharmacokinetic behaviors, enzyme inhibition profiles, and receptor interactions that preclude generic substitution within this compound class. While A7G and structurally related glucuronides such as baicalin (baicalein-7-O-glucuronide) and scutellarin (scutellarein-7-O-glucuronide) share the 7-O-glucuronide moiety, their aglycone hydroxylation patterns fundamentally alter biliary secretion kinetics, hepatic extraction ratios, and target selectivity [1]. Furthermore, comparative metabolic studies demonstrate that apigenin glucuronide is excreted >2.5-fold faster than genistein glucuronide in intestinal perfusion models, confirming that glucuronidation alone does not dictate disposition [2]. The evidence below establishes the specific quantitative boundaries within which A7G must be evaluated—and selected—relative to its nearest comparators.

Apigenin 7-O-beta-glucuronide Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Oral Bioavailability Enhancement: A7G as a Prodrug Strategy Yields 14.3-Fold Higher Apigenin Systemic Exposure Versus Oral Apigenin Aglycone

When A7G is administered orally, it functions as a natural prodrug that delivers substantially higher systemic exposure of the active aglycone apigenin compared to direct oral administration of apigenin itself. In an in vivo rat pharmacokinetic study using a validated UPLC-MS/MS method, oral administration of A7G resulted in apigenin Cmax and AUC values that were 2.62-fold and 14.3-fold higher, respectively, than those achieved after oral administration of an equivalent dose of apigenin [1]. This differential establishes A7G as the preferred starting material for in vivo studies requiring sustained or elevated apigenin plasma levels.

Pharmacokinetics Prodrug delivery Bioavailability improvement

Gastrointestinal Stability Advantage: A7G Maintains 24-Hour Integrity in Simulated Intestinal Fluid Versus Rapid Apigenin Degradation

The differential gastrointestinal stability between A7G and its parent aglycone constitutes a critical selection criterion for oral formulation studies. In simulated intestinal fluid, apigenin demonstrated poor stability and rapid degradation, whereas A7G remained stable for the full 24-hour observation period [1]. This stability differential explains the low oral bioavailability of apigenin (0.708%) and supports the use of A7G as a more robust starting material for oral dosage form development.

Stability Formulation development Preclinical ADME

Matrix Metalloproteinase-13 Inhibition: A7G Exhibits Potent and Selective Inhibition of MMP-13 with an IC50 of 0.27 μM, Distinguished from Inactive Apigenin Aglycone on MMP-3 and MMP-8

A7G inhibits multiple matrix metalloproteinases (MMPs) with the following IC50 values: 12.87 μM (MMP-3), 22.39 μM (MMP-8), 17.52 μM (MMP-9), and 0.27 μM (MMP-13) [1]. Notably, apigenin aglycone and luteolin aglycone are reported as inactive on MMP-1, MMP-3, and MMP-8, indicating that the 7-O-glucuronide moiety confers a distinct inhibition profile with enhanced selectivity for MMP-9 and MMP-13 [2]. The ~65-fold lower IC50 for MMP-13 (0.27 μM) compared to MMP-3 (12.87 μM) demonstrates isoform selectivity that may be exploited in target-specific applications.

Enzyme inhibition MMP-13 Selectivity profiling Inflammation

Hepatic Extraction Ratio Classification: A7G and Apigenin Both Exhibit Low Hepatic Extraction (EH 0.0167–0.0389) but Moderate-to-High Intestinal Extraction (EG 0.626–0.979) in Rats

Based on well-stirred liver and QGut model analyses, both apigenin and A7G were classified as compounds with low hepatic extraction ratios (EH = 0.0167–0.0389) and moderate-to-high intestinal extraction ratios (EG = 0.626–0.979) in rats [1]. This classification indicates that the intestine contributes more substantially than the liver to the pre-systemic elimination of both compounds. However, the key differentiation lies in the fact that oral A7G administration circumvents the extensive intestinal first-pass metabolism that severely limits apigenin bioavailability (F = 0.708%).

Hepatic clearance Intestinal metabolism First-pass effect ADME

Biliary Secretion Kinetics: Api-7-G Demonstrates an 8.7-Fold Higher Bile Secretion Rate Following Direct Glucuronide Infusion Compared to Hepatic Aglycone Infusion

In a comparative biliary secretion study using rat portal vein infusion models, the bile secretion rate of apigenin-7-O-glucuronide (Api-7-G) was quantified under different dosing conditions. Following direct hepatic glucuronide infusion, Api-7-G exhibited a bile secretion rate of 10.64 ± 4.49 nmol/hr, whereas hepatic infusion of apigenin aglycone resulted in a markedly lower secretion rate of 1.22 ± 0.76 nmol/hr (p < 0.01) [1]. The corresponding recycle ratios were 53.21 ± 22.44% for glucuronide infusion versus 6.10 ± 3.80% for aglycone infusion. These data indicate that pre-formed A7G undergoes more efficient hepatobiliary transport than glucuronide generated endogenously from apigenin aglycone, with implications for enterohepatic recirculation studies.

Biliary excretion Enterohepatic recycling Hepatobiliary transport

Futile Recycling Kinetics: Apigenin Glucuronide Undergoes 1.67-Fold Faster Deglucuronidation (Kde = 25 h⁻¹) than Genistein Glucuronide in UGT1A1-Overexpressing Cellular Models

In UGT1A1-overexpressing HeLa cells, both apigenin and genistein undergo glucuronidation followed by transporter-dependent futile recycling (deglucuronidation). The derived first-order deglucuronidation rate constant (Kde) for apigenin glucuronide (AG) was 25 h⁻¹, compared to 15 h⁻¹ for genistein glucuronide (GG) [1]. AG also exhibited a higher maximal excretion rate (0.84–1.1 nmol/min/mg protein) than GG (0.40–0.69 nmol/min/mg protein). The kinetic parameters for glucuronidation by HeLa1A1 cell lysate were: Vmax = 0.19 nmol/min/mg, Km = 0.56 μM, and Ksi (substrate inhibition constant) = 3.7 μM for apigenin, compared to Vmax = 0.10 nmol/min/mg, Km = 0.54 μM, and Ksi = 2.0 μM for genistein.

Glucuronidation Futile recycling UGT1A1 Cellular metabolism

Apigenin 7-O-beta-glucuronide Optimal Research Application Scenarios Based on Quantified Differential Evidence


In Vivo Pharmacokinetic and Prodrug Development Studies Requiring Elevated Apigenin Systemic Exposure

Based on the direct head-to-head evidence that oral A7G administration yields 14.3-fold higher apigenin AUC and 2.62-fold higher Cmax compared to oral apigenin aglycone [1], A7G is the appropriate test article for in vivo studies where achieving pharmacologically relevant apigenin plasma concentrations is required. The 24-hour stability of A7G in simulated intestinal fluid, contrasted with rapid degradation of apigenin [1], further supports its use in oral formulation development and preclinical ADME studies.

MMP-13-Targeted In Vitro Pharmacology and Selectivity Profiling

The evidence that A7G inhibits MMP-13 with an IC50 of 0.27 μM—while apigenin and luteolin aglycones are inactive on MMP-1, MMP-3, and MMP-8 [2]—positions A7G as a selective tool compound for MMP-13 pharmacology. Studies investigating osteoarthritis, cartilage matrix degradation, or other MMP-13-associated pathologies should select A7G over structurally related flavones lacking this isoform-selective inhibition profile.

Hepatobiliary Transport and Enterohepatic Recycling Mechanistic Studies

The 8.7-fold higher biliary secretion rate of pre-formed A7G (10.64 nmol/hr) compared to glucuronide generated endogenously from hepatic apigenin infusion (1.22 nmol/hr) [3] establishes A7G as the preferred probe for investigating flavonoid glucuronide hepatobiliary transport mechanisms. Additionally, the quantified futile recycling kinetics (Kde = 25 h⁻¹ for A7G vs. 15 h⁻¹ for genistein glucuronide) [4] support the use of A7G in cellular models of glucuronide disposition and MRP4/ABCC4 transporter function.

Analytical Method Development and Validation for Flavonoid Glucuronide Quantification in Biological Matrices

Validated LC-MS/MS methods for direct quantification of A7G in bile (linear range 10–5000 nM) and blood (linear range 1.56–4000 nM) have been established and successfully applied to portal vein infusion studies in rats [3]. A7G serves as a model flavonoid glucuronide for developing SPE-based sample preparation protocols that remove >90% of bile acids without significant analyte loss [3], making it a suitable reference standard for bioanalytical method development.

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